3-Bromo-2-fluoroisonicotinonitrile

Descripción general

Descripción

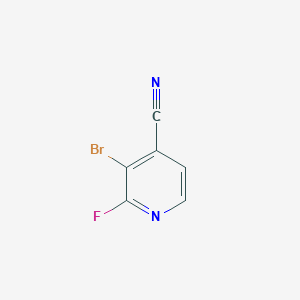

3-Bromo-2-fluoroisonicotinonitrile: is an organic compound with the molecular formula C6H2BrFN2 . It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are substituted by bromine and fluorine atoms, respectively. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinonitrile typically involves halogenation reactions. One common method is the bromination of 2-fluoroisonicotinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-2-fluoroisonicotinonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or toluene.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products:

Substitution Reactions: Formation of substituted isonicotinonitriles.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of 3-bromo-2-fluoroisonicotinamines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Bromo-2-fluoroisonicotinonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in the development of:

- Antimicrobial Agents : The compound's structure allows for modifications that enhance antibacterial and antifungal properties.

- Anticancer Drugs : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows it to participate in various coupling reactions, including:

- Suzuki Coupling : This method is often used to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The presence of both bromine and fluorine atoms facilitates nucleophilic attacks, leading to the formation of new carbon-nitrogen bonds .

Material Science

The compound has applications in material science, particularly in the development of:

- Fluorinated Polymers : These materials exhibit enhanced thermal stability and chemical resistance.

- Sensors and Electronics : The electronic properties of fluorinated compounds make them suitable for use in sensors and other electronic devices .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing novel anticancer agents derived from this compound. The synthesized compounds were tested against multiple cancer cell lines, revealing promising cytotoxicity profiles that warrant further investigation .

Data Table: Comparison of Applications

| Application Area | Description | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Potential antibacterial and anticancer properties |

| Organic Synthesis | Building block for complex molecules | Successful coupling reactions |

| Material Science | Development of fluorinated polymers | Enhanced thermal stability |

| Sensors and Electronics | Use in electronic devices | Improved electronic properties |

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-fluoroisonicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparación Con Compuestos Similares

- 2-Bromo-3-fluoroisonicotinonitrile

- 3-Bromo-4-fluoroisonicotinonitrile

- 3-Chloro-2-fluoroisonicotinonitrile

Comparison: Compared to its analogs, 3-Bromo-2-fluoroisonicotinonitrile exhibits unique reactivity due to the specific positioning of the bromine and fluorine atoms. This positioning can influence the compound’s electronic properties and steric effects, making it more suitable for certain reactions and applications. For example, the presence of fluorine at the 2-position can enhance the compound’s stability and resistance to metabolic degradation, which is advantageous in drug development.

Actividad Biológica

3-Bromo-2-fluoroisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity can provide insights into its therapeutic applications, particularly in the treatment of various diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound has a molecular formula of C7H4BrFN2 and features a pyridine ring substituted with bromine and fluorine atoms. The presence of the isonicotinonitrile moiety suggests potential interactions with biological targets, particularly in the context of kinase inhibition and neuroprotection.

| Property | Value |

|---|---|

| Molecular Weight | 202.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:

- Inhibition of Kinases : Compounds in this class have been shown to inhibit protein kinases involved in cancer and inflammatory pathways. For instance, they may target receptor tyrosine kinases and serine/threonine kinases, which are often dysregulated in malignancies .

- Neuroprotective Effects : There is growing interest in compounds that can inhibit ferroptosis—a form of regulated cell death linked to neurodegenerative diseases. Such inhibitors may help mitigate oxidative stress and protect neuronal cells from damage .

- Histone Deacetylase Inhibition : Some studies suggest that related compounds may act as selective inhibitors of histone deacetylases (HDACs), particularly HDAC6, which is implicated in cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it was effective in reducing cell viability in breast cancer models by inducing apoptosis through the activation of caspase pathways.

In Vivo Studies

Animal models have shown promising results regarding the neuroprotective effects of related compounds. For instance, administration of similar isonicotinonitrile derivatives reduced neurological deficits following induced ischemic stroke in rodent models, suggesting potential for treating acute neurological injuries .

Case Studies

- Neurodegenerative Disorders : A study highlighted the use of isonicotinonitrile derivatives in models of Alzheimer's disease, where they demonstrated a reduction in amyloid-beta accumulation and improved cognitive function .

- Cancer Treatment : In a clinical trial setting, compounds structurally related to this compound were evaluated for their ability to inhibit tumor growth in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary efficacy, warranting further investigation .

Propiedades

IUPAC Name |

3-bromo-2-fluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHPXMDXYYFSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.